2-(Difluoromethoxy)aniline
Overview
Description
2-(Difluoromethoxy)aniline, also known as 2-(Difluoromethoxy)benzenamine, is an organic compound with the molecular formula C7H7F2NO. It is characterized by the presence of a difluoromethoxy group (-OCHF2) attached to the aniline structure.
Scientific Research Applications
2-(Difluoromethoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is explored for its potential use in pharmaceuticals, particularly in the synthesis of drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
Target of Action
The primary target of 2-(Difluoromethoxy)aniline is the respiratory system . This compound interacts with the respiratory system, potentially causing irritation and other effects.
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
It is known to cause skin and eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored under an inert gas (nitrogen or argon) at 2–8 °C . Additionally, exposure to certain conditions, such as high temperatures or reactive substances, may alter the compound’s properties or effects.
Safety and Hazards
“2-(Difluoromethoxy)aniline” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(Difluoromethoxy)aniline typically involves the following steps:
Starting Material: The synthesis begins with 2-nitrophenol.
Formation of Sodium Acetamidophenate: 2-nitrophenol is reacted with sodium hydroxide to produce sodium acetamidophenate.
Reaction with Monochlorodifluoromethane: Sodium acetamidophenate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 2-(difluoromethoxy)nitrobenzene.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for higher yield, lower cost, and minimal pollution. The process involves the same steps but is scaled up and may include additional purification steps to ensure product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrazine and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used
Comparison with Similar Compounds
Similar Compounds
2-Fluoroaniline: Similar structure but with a single fluorine atom.
2-Methoxyaniline: Contains a methoxy group instead of a difluoromethoxy group.
2-(Trifluoromethoxy)aniline: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
2-(Difluoromethoxy)aniline is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-(difluoromethoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNAIUUCOVWLLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359050 | |
Record name | 2-(Difluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22236-04-0 | |
Record name | 2-(Difluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Difluoromethoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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